molecular formula C21H18N2O4S B2613904 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-methoxybenzamide CAS No. 921569-47-3

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2613904
CAS No.: 921569-47-3
M. Wt: 394.45
InChI Key: QCQSOYAXXZMGHU-UHFFFAOYSA-N
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Description

“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-methoxybenzamide” is a complex organic compound that contains several functional groups, including a benzofuran, a thiazole, and a benzamide . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzofuran derivatives are often synthesized through the reaction of appropriate precursors . For example, new benzofuran derivatives have been synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-methoxybenzamide have been investigated for their antimicrobial properties. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds also showed inhibitory action against various strains of fungi, suggesting their potential as therapeutic agents for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Radiolabeling for Imaging

Radiolabeled derivatives of related compounds have been developed for potential use in medical imaging. [11C]L-159,884, a potent and selective ligand for the angiotensin II AT1 receptor, was prepared through C-11 methylation, showcasing the applicability of these compounds in receptor imaging, which could have implications for cardiovascular research (Hamill et al., 1996).

Anticancer Activity

The synthesis of Co(II) complexes involving related thiazole derivatives has been explored for their fluorescence properties and potential anticancer activity. Studies on these complexes in human breast cancer cell lines have indicated promising results, suggesting a potential avenue for the treatment of cancer (Vellaiswamy & Ramaswamy, 2017).

Adenosine Receptor Antagonism

Thiazole and thiadiazole analogues, closely related to the compound , have been studied as novel classes of adenosine receptor antagonists. These studies contribute to a deeper understanding of receptor-ligand interactions and offer potential therapeutic applications in conditions where modulation of adenosine receptors is beneficial (van Muijlwijk-Koezen et al., 2001).

Antimalarial and Antifungal Agents

Derivatives of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide have been synthesized and evaluated for their antimalarial, antimicrobial, and antifungal activities. These compounds open up avenues for the development of new therapeutic agents against infectious diseases (Shah, Patel, Rajani, & Karia, 2016).

Biochemical Analysis

Biochemical Properties

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . It interacts with enzymes involved in oxidative stress pathways, potentially inhibiting or modulating their activity. Additionally, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide may bind to specific proteins, altering their conformation and function, which can lead to downstream effects on cellular processes.

Cellular Effects

The effects of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide can alter metabolic pathways, leading to changes in the production and utilization of cellular metabolites.

Molecular Mechanism

At the molecular level, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding interaction can result in changes in gene expression, either upregulating or downregulating the transcription of target genes. Additionally, the compound may interfere with enzyme activity by acting as a competitive inhibitor, thereby modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its biological activity . Its stability can be influenced by various factors, such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways.

Dosage Effects in Animal Models

In animal models, the effects of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as anti-tumor and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, while exceeding this threshold can lead to toxicity.

Metabolic Pathways

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species and promoting cellular homeostasis. Additionally, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide can modulate the activity of enzymes involved in lipid and carbohydrate metabolism, influencing energy production and storage.

Transport and Distribution

The transport and distribution of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide plays a crucial role in its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide may be found in the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-3-26-17-9-5-6-13-11-18(27-19(13)17)16-12-28-21(22-16)23-20(24)14-7-4-8-15(10-14)25-2/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQSOYAXXZMGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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